Mosapramine

Pharmacology Neuroscience Receptor Binding

Mosapramine is not a generic commodity. Its low 5-HT2A/D2 ratio (opposite risperidone), 8-fold higher D4 affinity than clozapine, and selective prefrontal Fos induction without striatal involvement make it the definitive probe for D4-mediated mechanisms. Ideal for dissecting non-serotonergic antipsychotic pathways and negative symptom circuitry where experimental precision cannot be compromised by off-target confounds inherent in standard comparators.

Molecular Formula C28H35ClN4O
Molecular Weight 479.1 g/mol
CAS No. 89419-40-9
Cat. No. B1676756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosapramine
CAS89419-40-9
Synonyms3-chloro-5-(3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo(1,2-a)pyridine-3-spiro-4'-piperidino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine
mosapramine
Y 516
Y-516
Molecular FormulaC28H35ClN4O
Molecular Weight479.1 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl
InChIInChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)
InChIKeyPXUIZULXJVRBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mosapramine (CAS 89419-40-9): A Comprehensive Procurement and Differentiation Guide for the Iminodibenzyl Antipsychotic


Mosapramine (also known as Clospipramine) is an atypical, second-generation antipsychotic belonging to the iminodibenzyl chemical class, primarily used in the treatment of schizophrenia [1]. Its pharmacological profile is defined by potent antagonism at dopamine D2, D3, and D4 receptors, with moderate affinity for the 5-HT2 receptor [2]. The compound is clinically utilized in Japan and serves as a key research tool for investigating dopaminergic and serotonergic pathways [3].

Why Mosapramine Cannot Be Directly Substituted: Evidence of Clinically Meaningful Pharmacodynamic Divergence


Within the class of second-generation antipsychotics, generic substitution is not clinically or scientifically neutral. Mosapramine exhibits a distinct binding profile and functional selectivity that differentiates it from close analogs like risperidone, clozapine, and perospirone [1]. Critically, its unique 5-HT2A/D2 receptor occupancy ratio is the opposite of that seen in risperidone, leading to divergent clinical outcomes when used as an adjunct to conventional neuroleptics [2]. Furthermore, its potency in displacing radioligands at D3 receptors significantly exceeds that of haloperidol and clozapine, and it displays a regional brain selectivity not observed with these comparators [3]. This pharmacodynamic signature directly translates to a different clinical risk-benefit profile, particularly concerning the management of positive symptoms and the propensity for extrapyramidal side effects and hyperprolactinemia, underscoring that it is not an interchangeable commodity [4].

Mosapramine: Quantified Points of Differentiation Against Key Therapeutic Comparators


Superior D3 Receptor Displacement Potency vs. Haloperidol and Clozapine

Mosapramine demonstrates a more potent displacement effect at dopamine D3 receptors than either haloperidol or clozapine in rat brain tissue [1]. This was assessed using quantitative autoradiography with the selective D3 ligand [3H]7-OH-DPAT. Critically, mosapramine also exhibited regional selectivity, with significantly higher affinity for receptors in the olfactory tubercle (Tu) and islands of Calleja (ICj) compared to the caudate putamen (CPu), a pattern not observed with haloperidol or clozapine [1].

Pharmacology Neuroscience Receptor Binding

8-Fold Higher D4 Receptor Affinity Compared to Clozapine

In human cell lines expressing cloned dopamine receptors, mosapramine showed an affinity for the D4 receptor that was 8 times higher than that of clozapine [1]. This was a direct comparison under identical assay conditions.

Pharmacology Receptor Binding Molecular Biology

Distinct Fos Protein Expression Pattern in Rat Brain vs. Risperidone and Haloperidol

Acute oral administration of low-dose mosapramine (1 or 3 mg/kg) in rats significantly increased Fos protein-positive neurons in the medial prefrontal cortex, but not in the dorsolateral striatum, a pattern mimicking clozapine [1]. In contrast, haloperidol (0.3 mg/kg) increased Fos expression in the nucleus accumbens and dorsolateral striatum but not the prefrontal cortex [1]. Risperidone (0.3 or 1 mg/kg) did not affect Fos expression in any of the three brain regions tested [1].

Neuroscience Psychopharmacology Gene Expression

Clinical Efficacy Parity with Risperidone Despite Opposing 5-HT2A/D2 Ratios

In a randomized, single-blind, crossover study of 10 chronic schizophrenia patients on conventional neuroleptics, the addition of mosapramine (low 5-HT2A/D2 receptor occupancy ratio) resulted in comparable efficacy to risperidone (high 5-HT2A/D2 ratio), with no significant difference in Positive and Negative Syndrome Scale (PANSS) scores [1]. This outcome directly challenges the clinical assumption that a high 5-HT2A/D2 ratio is necessary for superior antipsychotic efficacy in an add-on setting.

Clinical Trial Schizophrenia Combination Therapy

Differential Clinical Risk-Benefit Profile: Superior Positive Symptom Control Offset by Higher EPS and Prolactin

A systematic review and meta-analysis of five randomized controlled trials (n=684) found that mosapramine was associated with superior improvement in positive symptoms on the Positive and Negative Syndrome Scale (PANSS) compared to other pooled second-generation antipsychotics (SGAs) like aripiprazole, perospirone, and quetiapine [1]. However, this benefit was accompanied by a significantly greater risk of extrapyramidal symptoms (EPS) and hyperprolactinemia [1].

Meta-Analysis Clinical Safety Schizophrenia

Targeted Deployment: Optimal Scenarios for Mosapramine Use Based on Evidence


Investigating the Role of Dopamine D4 Receptors in Schizophrenia Pathophysiology

Given its 8-fold higher affinity for the D4 receptor compared to clozapine [1], mosapramine is the superior pharmacological probe for studies specifically designed to dissect the contribution of D4 receptor antagonism to the therapeutic effects or side-effect profile of atypical antipsychotics. Its use allows for a more potent and potentially selective interrogation of D4-mediated signaling than is achievable with clozapine alone.

Pharmacological Dissection of Brain Regions Mediating Negative Symptom Improvement

The ability of low-dose mosapramine to selectively induce Fos protein expression in the medial prefrontal cortex—a region implicated in cognition and negative symptoms—without affecting the motor striatum [2] makes it a valuable tool for mapping the neural circuits that underlie negative symptom improvement. This profile is distinct from haloperidol and risperidone and can be used to test hypotheses about the anatomical basis of atypical antipsychotic action.

Studies Requiring an Antipsychotic with a 'Low 5-HT2A/D2 Ratio' Benchmark

Mosapramine serves as a definitive 'low 5-HT2A/D2 ratio' comparator [3]. This property is crucial for research aiming to challenge the dogma that a high 5-HT2A/D2 ratio is required for clinical efficacy or for exploring alternative mechanisms of action. By comparing mosapramine to high-ratio agents like risperidone, researchers can control for this variable and identify unique, non-serotonergic mechanisms of action in the add-on setting [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mosapramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.